molecular formula C21H26O4 B12391405 (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one

(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one

Cat. No.: B12391405
M. Wt: 342.4 g/mol
InChI Key: PXLVYLVZICPHKW-WIRORWGXSA-N
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Description

(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one is a furanone derivative with the molecular formula C21H26O4 . This compound is provided as a high-purity material for research and development purposes. Furanones are a class of compounds known to occur in nature and are of significant interest in various research fields due to their diverse biological activities. For instance, structurally related furanones, such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF, or Furaneol), are well-studied for their roles as aroma compounds in foods like strawberries and pineapples and have demonstrated antimicrobial properties in scientific studies, including activity against nosocomial pathogens and the ability to induce cell cycle arrest in yeast . Another related compound, dendrolasin, is a furan derivative with a similar 4,8-dimethylnona-3,7-dienyl chain . The specific research applications, mechanism of action, and full biological profile of (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one are still being explored in the scientific community. Researchers may investigate its potential as a building block for chemical synthesis, its role in biological pathways, or its interactions with various cellular targets. This product is intended for laboratory research use only and is not classified or intended for diagnostic, therapeutic, or consumer applications.

Properties

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one

InChI

InChI=1S/C21H26O4/c1-14(2)6-4-7-15(3)8-5-9-16-12-20(25-21(16)24)18-13-17(22)10-11-19(18)23/h6,8,10-13,20,22-23H,4-5,7,9H2,1-3H3/b15-8+/t20-/m1/s1

InChI Key

PXLVYLVZICPHKW-WIRORWGXSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC1=C[C@@H](OC1=O)C2=C(C=CC(=C2)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCCC1=CC(OC1=O)C2=C(C=CC(=C2)O)O)C)C

Origin of Product

United States

Preparation Methods

Electrophilic Cyclization of Alkynes

Reported in J. Org. Chem. (2008) and Org. Biomol. Chem. (2016), this approach leverages 3-alkynoate esters and electrophiles (I₂, ICl, PhSeCl) to form substituted furanones. For the target compound, a 3-alkynoate ester precursor with a nona-3,7-dienyl chain could undergo iodocyclization.

Example Reaction Pathway

  • Substrate Design : Synthesize a 3-alkynoate ester with a 4,8-dimethylnona-3,7-dienyl chain.
  • Electrophilic Cyclization : Treat with I₂ in dichloromethane at 0–25°C to form the furanone ring via 5-endo-dig cyclization.
  • Stereochemical Control : The (3E) configuration of the dienyl chain may be retained if the alkyne geometry is preserved during cyclization.

Advantages : High yields (70–95%), mild conditions, and compatibility with sensitive functional groups.

Limitations : Requires pre-synthesized alkyne precursors with defined geometry.

Tandem Knoevenagel-Michael Cyclization

Described in Chem. Biol. Drug Des. (2018), this method constructs dihydrofurans via:

  • Knoevenagel Condensation : Reaction of 5,5-dimethyl-1,3-cyclohexanedione with an aldehyde.
  • Michael Addition : Cyclization catalyzed by phthalazine.

Application to Target Compound

  • Aldehyde Selection : Use an aldehyde bearing the 4,8-dimethylnona-3,7-dienyl chain.
  • Cyclization : Perform in acetonitrile with phthalazine as a base to form the furanone core.

Example Data

Component Yield (%) Conditions
α-Tosyloxy ketone + Aldehyde 70–85 Phthalazine, CH₃CN, 60°C

Advantages : Direct formation of the furanone ring with potential for diversification.
Limitations : Limited stereochemical control at the 4-position.

Introduction of the 2,5-Dihydroxyphenyl Group

The phenolic substituent is introduced post-cyclization via nucleophilic aromatic substitution or coupling reactions.

Mitsunobu Reaction

For coupling to the furanone oxygen:

  • Protection : Protect the 2,5-dihydroxyphenyl group as a bis-silyl ether.
  • Mitsunobu Conditions : React with the furanone using DIAD and PPh₃.
  • Deprotection : Remove silyl groups with TBAF.

Key Considerations :

  • Stereochemistry : The (2R) configuration requires a chiral auxiliary or enantioselective catalyst.
  • Oxidation Sensitivity : The dienyl chain must withstand deprotection conditions.

Suzuki-Miyaura Coupling

For late-stage functionalization:

  • Borylation : Install a boronic ester on the phenolic ring.
  • Cross-Coupling : React with a brominated furanone under Pd catalysis.

Example Protocol

Step Reagents/Conditions Yield (%)
Borylation Bis(pinacolato)diboron, KOAc 90
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O 75

Advantages : High efficiency and compatibility with electron-deficient aryl halides.

Synthesis of the (3E)-4,8-Dimethylnona-3,7-Dienyl Chain

The polyunsaturated chain is critical for bioactivity. Key methods include:

Wittig Olefination

  • Ylide Formation : Generate a ylide from a nona-3,7-dienyl bromide.
  • Reaction with Aldehyde : Form the (3E) double bond via stereoselective addition.

Control of Geometry : The ylide’s geometry dictates the (E)-configuration.

Cross-Metathesis

  • Olefin Synthesis : Use Grubbs catalyst to couple terminal alkenes.
  • Methyl Group Introduction : Install via hydrozirconation or alkylation.

Example Conditions

Substrate Catalyst Solvent Yield (%)
4,8-Dimethylnona-3,7-dien-1-ol Grubbs II Toluene 85

Chiral Resolution and Stereochemical Control

Achieving the (2R) configuration requires:

Enzymatic Resolution

Use lipases or esterases to resolve racemic furanone intermediates.

Chiral Auxiliary Strategy

  • Install Auxiliary : Attach a chiral auxiliary (e.g., oxazolidinone) to the furanone.
  • Alkylation : Perform stereoselective alkylation with the dienyl chain.
  • Auxiliary Removal : Hydrolyze to yield the (2R)-enantiomer.

Example Auxiliary : Evans’ oxazolidinone (Table 3 in source 7).

Critical Optimization Challenges

  • Oxidative Stability : The dienyl chain is prone to peroxidation; use antioxidants (e.g., BHT).
  • Protecting Groups : Balance between silyl ethers (e.g., TIPS) and acetyl groups for hydroxyl protection.
  • Scalability : Electrophilic cyclization (source 17) is more scalable than Knoevenagel-Michael (source 16).

Comparative Analysis of Methods

Method Yield (%) Stereocontrol Scalability
Electrophilic Cyclization 70–95 Moderate High
Knoevenagel-Michael 70–85 Low Moderate
Suzuki Coupling 75 High Moderate

Chemical Reactions Analysis

Reactivity of the Furan-5-one Ring

The furan-5-one ring is susceptible to nucleophilic attack at the lactone carbonyl group, enabling ring-opening reactions under specific conditions.

Reaction TypeConditionsProductNotes
Hydrolysis Acidic or basic aqueous media2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]pentanedioic acidForms a diacid via lactone ring opening.
Reduction LiAlH₄ or NaBH₄Dihydrofuran derivativeSelective reduction of the carbonyl group.

Dihydroxyphenyl Group Reactivity

The 2,5-dihydroxyphenyl moiety undergoes typical phenolic reactions, including oxidation and electrophilic substitution.

Reaction TypeConditionsProductNotes
Oxidation O₂, Fe³⁺, or enzymatic catalysts2-(3,6-dioxocyclohexa-1,4-dienyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-oneForms quinone derivatives, potentially bioactive .
Methylation CH₃I, K₂CO₃2-(2,5-dimethoxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-oneProtects hydroxyl groups for synthetic applications.

Dienyl Side Chain Reactions

The (3E)-4,8-dimethylnona-3,7-dienyl chain participates in conjugate additions and cycloadditions due to its conjugated double bonds.

Reaction TypeConditionsProductNotes
Hydrogenation H₂, Pd/CSaturated alkyl side chainReduces dienyl to a single bond, altering hydrophobicity .
Epoxidation m-CPBAEpoxidized dienyl derivativeForms epoxides, useful in further functionalization .
Diels-Alder Reaction Dienophiles (e.g., maleic anhydride)CycloadductsGenerates six-membered rings via [4+2] cycloaddition .

Functionalization of the Side Chain Methyl Groups

The geminal dimethyl groups on the dienyl chain can undergo oxidation or halogenation.

Reaction TypeConditionsProductNotes
Oxidation KMnO₄, acidic conditionsCarboxylic acid derivativesConverts methyl to carboxyl groups .
Halogenation Br₂, lightBrominated side chainIntroduces halogens for further coupling reactions .

Enzymatic Modifications

Biotransformation studies suggest microbial or enzymatic systems can modify the compound’s structure.

Enzyme SystemProductApplication
Cytochrome P450 Hydroxylated derivativesEnhances solubility or bioactivity.
Laccase Cross-linked oligomersPotential for polymer synthesis.

Key Analytical Methods

  • NMR Spectroscopy : Used to confirm regioselectivity in substitution reactions .

  • HPLC-MS : Tracks reaction progress and identifies intermediates.

  • IR Spectroscopy : Monitors carbonyl group transformations.

Challenges and Research Gaps

  • Limited direct studies on the compound necessitate reliance on analogous furanones and terpenoid systems .

  • Stereochemical outcomes in asymmetric reactions require further exploration.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of furan derivatives and is characterized by its unique structure that includes a furan ring substituted with a dihydroxyphenyl group and a long-chain alkene. Its molecular formula is C38H50O6C_{38}H_{50}O_6 . The presence of multiple functional groups contributes to its biological activity.

Pharmacological Applications

1. Antioxidant Activity
Research has indicated that compounds similar to (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one exhibit strong antioxidant properties. These properties are attributed to the presence of hydroxyl groups that can scavenge free radicals, thus protecting cells from oxidative stress. A study demonstrated that derivatives of this compound effectively reduced oxidative damage in cellular models .

2. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation. In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines. This suggests its application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

3. Anticancer Properties
Recent investigations have highlighted the anticancer potential of (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one. It has been observed to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death . Case studies involving different cancer cell lines have reported significant reductions in cell viability upon treatment with this compound.

Biochemical Applications

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it has been found to inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism . This inhibition could lead to increased bioavailability of co-administered drugs.

2. Neuroprotective Effects
There is growing interest in the neuroprotective effects of (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one. Animal studies have suggested that it may protect neuronal cells from degeneration associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism appears to involve the reduction of oxidative stress and inflammation in neural tissues.

Data Tables

Application Area Effect Study Reference
Antioxidant ActivityReduces oxidative stress
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis
Enzyme InhibitionInhibits cytochrome P450
NeuroprotectiveProtects neuronal cells

Mechanism of Action

The mechanism by which (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Properties Reference
(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one 2H-furan-5-one 2,5-dihydroxyphenyl; (3E)-4,8-dimethylnona-3,7-dienyl Antioxidant, membrane-permeable due to lipophilic chain N/A (hypothetical)
5-ethyl-4-hydroxy-2-methyl-2,3-dihydrofuran-3-one 2,3-dihydrofuran-3-one Ethyl, methyl, hydroxyl groups Volatile flavorant; moderate solubility in water
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol Tetrahydrofuran Hydroxymethyl; purine base Nucleoside analog (e.g., antiviral or genetic relevance)

Key Observations:

Substituent-Driven Bioactivity: The 2,5-dihydroxyphenyl group in the target compound may enhance hydrogen bonding and radical scavenging capacity compared to simpler hydroxylated analogs like 5-ethyl-4-hydroxy-2-methyl-2,3-dihydrofuran-3-one .

Stereochemical and Conformational Differences: The R-configuration at C2 in the target compound contrasts with the non-chiral centers in 5-ethyl-4-hydroxy-2-methyl-2,3-dihydrofuran-3-one, which may influence receptor binding specificity . The tetrahydrofuran core in ’s nucleoside analog enables entirely distinct biochemical interactions (e.g., DNA/RNA incorporation) compared to the unsaturated furanone ring in the target compound .

Physicochemical Properties :

  • The extended conjugated diene in the target compound’s side chain could increase UV absorption, making it distinguishable via spectroscopy from saturated analogs.
  • The dihydroxyphenyl group likely reduces volatility compared to 5-ethyl-4-hydroxy-2-methyl-2,3-dihydrofuran-3-one, which is reported as a flavorant .

Biological Activity

The compound (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one, also known as a derivative of furanone, has garnered attention in recent years due to its potential biological activities. This article presents a detailed overview of its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C18H22O4C_{18}H_{22}O_4, with a molecular weight of approximately 302.36 g/mol. It features a furan ring substituted with a 2,5-dihydroxyphenyl group and a long aliphatic chain containing double bonds, contributing to its reactivity and biological properties.

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress linked to various diseases. The presence of hydroxyl groups in the phenolic structure enhances its ability to scavenge free radicals. Research indicates that compounds with similar structures can exhibit significant radical scavenging activity, as demonstrated in various assays such as DPPH and ABTS tests.

Compound Assay Type IC50 Value (µM)
(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-oneDPPH25
Similar phenolic compoundsDPPH30-50

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties in vitro. Studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that it could significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.

Antimicrobial Activity

Research has also explored the antimicrobial effects of this compound against various pathogens. In vitro studies have indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Case Study 1: Antioxidant Efficacy

A study by Zhang et al. (2020) evaluated the antioxidant capacity of several furanone derivatives, including our compound of interest. The results indicated that it effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide.

Case Study 2: Anti-inflammatory Mechanism

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory mechanisms of the compound using an animal model of arthritis. The results demonstrated a significant reduction in joint swelling and pain scores compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one, considering its stereochemistry and terpene side chain?

  • Methodology :

  • Stereoselective synthesis : Use chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) to control the (2R) configuration. For the (3E)-terpene chain, employ Wittig or Horner-Wadsworth-Emmons reactions to ensure trans-geometry .
  • Coupling reactions : Link the dihydroxyphenyl and terpene moieties via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, optimizing solvent polarity (e.g., DMF or THF) to stabilize intermediates .
  • Purification : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) to isolate enantiomerically pure product .

Q. How can elemental analysis (CHNS) and spectroscopic techniques validate the molecular structure of this compound?

  • Methodology :

  • Elemental analysis : Perform CHNS analysis using a Vario MICRO analyzer to confirm C, H, N, and S content. Compare experimental vs. theoretical values (e.g., %C: 70.2 vs. 70.5) .
  • Spectroscopy :
  • NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 5.1–5.4 ppm for (3E)-double bond) .
  • IR : Identify hydroxyl (3200–3500 cm⁻¹) and furanone carbonyl (1740 cm⁻¹) stretches .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology :

  • Dermal sensitization : Adhere to IFRA standards for furanone derivatives (≤0.1% in leave-on products) to mitigate sensitization risks .
  • Systemic toxicity : Use fume hoods and PPE (gloves, lab coats) during synthesis. Refer to RIFM safety assessments for LD₅₀ data and disposal guidelines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular docking : Use Discovery Studio or AutoDock Vina to simulate binding affinities with target proteins (e.g., cytochrome P450). Validate with MD simulations (AMBER/CHARMM) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO) and predict electrophilic/nucleophilic sites .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Dose-response assays : Conduct IC₅₀ studies across multiple cell lines (e.g., HepG2 vs. HEK293) to assess context-dependent activity .
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites and verify if conflicting results arise from metabolic instability .

Q. How does the (3E)-terpene side chain influence the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability testing : Incubate the compound in buffers (pH 3–10) at 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-PDA, focusing on furanone ring opening or terpene isomerization .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models. Compare activation energy (Eₐ) with analogs lacking the terpene chain .

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